An In-depth Technical Guide to the Stereochemical Properties of (2R,5R)-tetrahydrofuran-2,5-dicarboxylic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Stereochemical Properties of (2R,5R)-tetrahydrofuran-2,5-dicarboxylic Acid for Researchers and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Modern Drug Discovery
In the landscape of contemporary drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The seemingly subtle difference in the spatial orientation of functional groups can lead to significant variations in how a drug interacts with its biological target.[1] Therefore, the ability to synthesize and characterize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry.
(2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid, a chiral dicarboxylic acid, represents a valuable building block for the synthesis of complex molecules, including novel therapeutic agents. Its rigid tetrahydrofuran core and the defined spatial orientation of its two carboxylic acid functional groups make it an attractive scaffold for creating molecules with specific three-dimensional structures. This guide provides a comprehensive overview of the stereochemical properties of (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid, including its synthesis, stereochemical characterization, and potential applications in drug development. While direct experimental data for the enantiomerically pure (2R,5R) isomer is not extensively available in the public domain, this guide will leverage data from its racemic mixture and closely related chiral analogs to provide a robust framework for researchers.
Molecular Structure and Stereoisomers
(2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid is one of the stereoisomers of tetrahydrofuran-2,5-dicarboxylic acid. The "2R,5R" designation according to the Cahn-Ingold-Prelog priority rules indicates the absolute configuration at the two stereocenters, C2 and C5. The carboxylic acid groups are on the same side of the tetrahydrofuran ring, making it a cis diastereomer. Its enantiomer is (2S,5S)-tetrahydrofuran-2,5-dicarboxylic acid, and a 1:1 mixture of these two enantiomers constitutes the racemic cis-tetrahydrofuran-2,5-dicarboxylic acid. The trans diastereomers are (2R,5S)- and (2S,5R)-tetrahydrofuran-2,5-dicarboxylic acid.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid typically involves a two-stage process: the synthesis of the racemic cis-diastereomer followed by chiral resolution to separate the two enantiomers.
Synthesis of cis-Tetrahydrofuran-2,5-dicarboxylic Acid (Racemic Mixture)
A common and well-documented route to cis-tetrahydrofuran-2,5-dicarboxylic acid is the catalytic hydrogenation of 2,5-furandicarboxylic acid (FDCA).[2] FDCA is a bio-based platform chemical that can be derived from the oxidation of 5-hydroxymethylfurfural (HMF).[3]
Experimental Protocol: Hydrogenation of 2,5-Furandicarboxylic Acid (FDCA)
This protocol describes a general procedure for the stereoselective hydrogenation of FDCA to yield the cis-diastereomer of tetrahydrofuran-2,5-dicarboxylic acid.[4]
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
Palladium on carbon (5 wt% Pd/C) or another suitable hydrogenation catalyst
-
Solvent (e.g., water, ethanol)
-
High-pressure autoclave
-
Hydrogen gas (H₂)
Procedure:
-
Charge the high-pressure autoclave with FDCA and the Pd/C catalyst in the chosen solvent. A typical catalyst loading is 5-10% by weight relative to FDCA.
-
Seal the autoclave and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 30 bar).
-
Commence vigorous stirring and heat the reaction mixture to the desired temperature (e.g., room temperature to 80°C).
-
Monitor the reaction progress by techniques such as HPLC or by monitoring hydrogen uptake.
-
Upon completion, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude cis-tetrahydrofuran-2,5-dicarboxylic acid.
-
The product can be further purified by recrystallization. The cis/trans ratio can be determined by ¹H NMR spectroscopy.[5]
Chiral Resolution of cis-Tetrahydrofuran-2,5-dicarboxylic Acid
The separation of the racemic cis-mixture into its constituent (2R,5R) and (2S,5S) enantiomers is a critical step. The most common method for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base.[6] The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[7] Another powerful technique is chiral High-Performance Liquid Chromatography (HPLC).[8]
Proposed Experimental Protocol: Diastereomeric Salt Resolution
This proposed protocol is based on established principles of chiral resolution for carboxylic acids.[6]
Materials:
-
Racemic cis-tetrahydrofuran-2,5-dicarboxylic acid
-
Enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine, brucine, or another suitable resolving agent)[7]
-
A suitable solvent or solvent mixture for crystallization (e.g., ethanol, methanol, acetone, or mixtures with water)
Procedure:
-
Dissolve the racemic cis-tetrahydrofuran-2,5-dicarboxylic acid in a suitable solvent with gentle heating.
-
In a separate flask, dissolve an equimolar amount of the chiral amine in the same solvent.
-
Slowly add the chiral amine solution to the dicarboxylic acid solution with stirring.
-
Allow the resulting solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be necessary.
-
Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer.
-
To liberate the enantiomerically enriched dicarboxylic acid, treat the separated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and precipitate it out of solution. The protonated chiral amine will remain in solution.
-
Filter the precipitated enantiomerically enriched dicarboxylic acid and wash with water to remove any remaining chiral amine salt.
-
The enantiomeric excess (ee) of the resolved acid should be determined by chiral HPLC or by measuring its specific rotation.
Stereochemical Characterization
The determination of the absolute configuration and enantiomeric purity of (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid requires specialized analytical techniques.
Polarimetry
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light.[2] It is a powerful technique for studying chiral molecules. Vibrational Circular Dichroism (VCD) is the extension of this technique into the infrared region of the spectrum and is particularly well-suited for determining the absolute configuration of small molecules in solution.[11]
A study on the closely related (R)-tetrahydrofuran-2-carboxylic acid demonstrated the utility of VCD in combination with Density Functional Theory (DFT) calculations to elucidate its absolute configuration and conformational behavior in solution.[12] A similar approach can be applied to (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid.
Proposed Experimental and Computational Workflow for VCD Analysis:
-
Experimental VCD and IR Spectra Acquisition: Obtain the VCD and infrared (IR) spectra of the enantiomerically enriched sample in a suitable solvent (e.g., CDCl₃).
-
Computational Modeling: Perform DFT calculations (e.g., using a B3LYP functional and a suitable basis set like aug-cc-pVTZ) to determine the low-energy conformers of the (2R,5R) isomer.
-
Spectral Simulation: For each low-energy conformer, calculate the theoretical IR and VCD spectra.
-
Spectral Comparison: Compare the Boltzmann-averaged theoretical spectra with the experimental spectra. A good agreement between the experimental and calculated spectra for the (2R,5R) configuration would confirm the absolute stereochemistry of the sample.
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule, including its absolute stereochemistry. While a crystal structure for (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid is not currently available in public databases, obtaining one would be the gold standard for its structural characterization. A crystal structure of the related (R)-tetrahydro-2-furancarboxylic acid monohydrate has been reported, demonstrating the feasibility of crystallographic analysis for this class of compounds.[7]
Applications in Drug Development
The rigid, stereochemically defined scaffold of (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid makes it a promising chiral building block in the synthesis of pharmaceuticals. The precise spatial arrangement of the carboxylic acid groups can serve as key recognition elements for binding to biological targets or as anchor points for further molecular elaboration.
While specific applications of (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid in drug development are not yet widely reported, the utility of the chiral tetrahydrofuran carboxylic acid motif is well-established. For example, (R)-tetrahydrofuran-2-carboxylic acid is a key intermediate in the synthesis of the β-lactam antibiotic Faropenem and the influenza medication Baloxavir Marboxil.[13] This highlights the importance of the tetrahydrofuran ring system and its stereochemistry in creating biologically active molecules.
Furthermore, 2,5-disubstituted tetrahydrofuran derivatives have been identified as potent and selective serotonin re-uptake inhibitors, with the relative stereochemistry of the substituents playing a crucial role in their activity. This suggests that the (2R,5R)-dicarboxylic acid could serve as a starting point for the development of novel central nervous system agents.
Quantitative Data Summary
Due to the limited availability of experimental data for the enantiomerically pure (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid, the following table provides a comparison of the spectroscopic data for the cis and trans diastereomers of tetrahydrofuran-2,5-dicarboxylic acid.[5] This data is useful for confirming the cis stereochemistry of the racemic precursor.
| Spectroscopic Data | cis-Isomer (racemic) | trans-Isomer (racemic) |
| ¹H NMR (δ, ppm) | ||
| H-2, H-5 | ~4.5 | ~4.3 |
| H-3, H-4 (α) | ~2.2 | ~2.4 |
| H-3, H-4 (β) | ~2.0 | ~2.1 |
| ¹³C NMR (δ, ppm) | ||
| C-2, C-5 | ~78 | ~80 |
| C-3, C-4 | ~30 | ~32 |
| -COOH | ~175 | ~176 |
| FT-IR (cm⁻¹) | ||
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) |
| C=O (Carboxylic Acid) | ~1720 | ~1710 |
| C-O (Ether) | ~1080 | ~1070 |
Conclusion and Future Outlook
(2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid is a chiral building block with significant potential in the fields of medicinal chemistry and materials science. This in-depth technical guide has outlined the key stereochemical properties of this molecule, from its relationship to other stereoisomers to methods for its synthesis and characterization. While there is a clear need for further research to fully elucidate the experimental properties and applications of the enantiomerically pure (2R,5R) isomer, the methodologies and insights presented here provide a solid foundation for researchers. The combination of stereoselective synthesis, robust chiral resolution techniques, and advanced chiroptical characterization methods like VCD will be instrumental in unlocking the full potential of this promising chiral molecule. As the demand for enantiomerically pure compounds in drug development continues to grow, the importance of well-characterized chiral building blocks like (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid will undoubtedly increase.
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